2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetic acid
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Overview
Description
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetic acid is a monocarboxylic acid.
Scientific Research Applications
Metabolic Pathways in Rats
A study explored the in vivo metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, which is relevant to understanding the metabolic pathways of related bromophenol derivatives, including 2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetic acid (Kanamori et al., 2002).
Antioxidant Activities
Research on the marine red alga Rhodomela confervoides, which contains bromophenols, demonstrated significant antioxidant activities. These findings suggest potential applications of bromophenol derivatives, similar to this compound, in food or pharmaceuticals as natural antioxidants (Li et al., 2011); (Li et al., 2012).
Antimicrobial Applications
The synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, indicated significant antimicrobial activities. This suggests potential applications of this compound derivatives in antimicrobial treatments (Noolvi et al., 2016).
Structural Analysis and Synthesis
The structural analysis of the closely related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into the molecular geometry and bonding characteristics, which can be crucial for the synthesis and application of this compound (Guzei et al., 2010).
Crystal Structure Analysis
The study of the crystal structures of similar phenoxyalkanoic acids and their metal complexes provides valuable information on their physical and chemical properties, relevant to the potential applications of this compound in material science or catalysis (O'reilly et al., 1987).
Properties
Molecular Formula |
C10H11BrO5 |
---|---|
Molecular Weight |
291.09g/mol |
IUPAC Name |
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C10H11BrO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-3,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
VJXXDNCSRIIQSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC(=O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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